AZD-0328
Übersicht
Beschreibung
AZD-0328 ist ein potenter, stereoselektiver, vollständiger Agonist des menschlichen nikotinischen Acetylcholinrezeptors alpha 7 (α7 nAChR). Es wurde als potenzielle Behandlung für kognitive Beeinträchtigungen entwickelt, die mit Krankheiten wie Schizophrenie und Alzheimer-Krankheit verbunden sind . Die Verbindung verstärkt die kortikale Dopaminfreisetzung und verbessert Lern- und Aufmerksamkeitsprozesse in Tiermodellen .
Herstellungsmethoden
Die Syntheserouten und Reaktionsbedingungen für this compound werden in öffentlich zugänglichen Quellen nicht ausführlich beschrieben. Es ist bekannt, dass this compound eine synthetische organische Verbindung ist, die zur Klasse der Chinuclidine gehört, bei denen es sich um Verbindungen handelt, die einen 1-Azabicyclo[2.2.2]octan-Rest enthalten . Industrielle Produktionsmethoden für solche Verbindungen umfassen in der Regel mehrstufige organische Synthesen, einschließlich der Bildung der bicyclischen Struktur und der anschließenden Funktionalisierung, um die gewünschten pharmakologischen Eigenschaften zu erzielen.
Wissenschaftliche Forschungsanwendungen
AZD-0328 wurde ausgiebig auf seine potenziellen therapeutischen Anwendungen bei der Behandlung kognitiver Beeinträchtigungen untersucht. In präklinischen Studien zeigte es nach oraler Verabreichung signifikante Verbesserungen der operanten Konditionierung und der Langzeitpotenzierung bei Ratten . Bei Rhesusaffen wurde das räumliche Arbeitsgedächtnis bei sehr niedrigen Dosen verbessert . Klinische Studien haben seine Anwendung bei Patienten mit Schizophrenie untersucht, obwohl in einer Phase-2a-Studie keine statistisch signifikante Verbesserung der Kognition beobachtet wurde . Die Fähigkeit der Verbindung, die kortikale Dopaminfreisetzung zu verstärken, macht sie zu einem vielversprechenden Kandidaten für weitere Forschung in neuropsychiatrischen Erkrankungen .
Wirkmechanismus
This compound übt seine Wirkungen aus, indem es als vollständiger Agonist am α7 nAChR wirkt . Dieser Rezeptor ist ein ligandengesteuerter Ionenkanal, der bei Aktivierung den Fluss von Kationen wie Calcium und Natrium in die Zelle ermöglicht. Die Aktivierung des α7 nAChR durch this compound führt zu einer verstärkten kortikalen Dopaminfreisetzung, die vermutlich zu den positiven Auswirkungen der Verbindung auf Lern- und Aufmerksamkeitsprozesse beiträgt . Zu den beteiligten molekularen Zielstrukturen gehören der α7 nAChR selbst und die nachgeschalteten Signalwege, die nach der Rezeptorbindung aktiviert werden .
Wirkmechanismus
Target of Action
AZD-0328, also known as AR-R23465XX, is a potent, stereo-selective, full agonist of the human α7 nicotinic acetylcholine receptor (α7 nAChR) . The α7 nAChR is a ligand-gated ion channel that plays a crucial role in the transmission of signals in the nervous system .
Mode of Action
As a full agonist of the α7 nAChR, this compound binds to this receptor and activates it . This activation enhances the midbrain dopaminergic neuronal activity and increases cortical dopamine levels .
Biochemical Pathways
The activation of the α7 nAChR by this compound leads to an enhancement of the dopaminergic system . This is particularly significant in the context of cognitive processes, as dopamine is a key neurotransmitter involved in cognition and reward .
Pharmacokinetics
It is known that this compound is renally cleared . This means that the compound is eliminated from the body through the kidneys, which could impact its bioavailability and efficacy in individuals with renal impairment .
Result of Action
The activation of the α7 nAChR by this compound and the subsequent enhancement of the dopaminergic system have been shown to improve cognitive performance . In animal studies, this compound significantly improved operant conditioning and long-term potentiation in rats . Moreover, spatial working memory was enhanced in Rhesus monkeys at doses above 0.001mg/kg .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s renal clearance suggests that its action, efficacy, and stability could be affected by the renal function of the individual . Furthermore, the compound’s action could potentially be influenced by factors such as diet, as suggested by a study evaluating the effect of food on the pharmacokinetics of this compound .
Biochemische Analyse
Biochemical Properties
AZD-0328 plays a significant role in biochemical reactions by interacting with the α7 nicotinic acetylcholine receptor (α7 nAChR). Radioligand binding assays have shown that this compound has approximately 20-fold greater selectivity for the α1β1γδ nAChR and 1000-fold greater selectivity for other nicotinic receptors and a panel of other targets . Additionally, this compound exhibits equipotency with the structurally related serotonin 5HT3 receptor . These interactions enhance cortical dopamine levels, which may be causative in the positive behavioral responses observed in animal models treated with this compound .
Cellular Effects
This compound influences various types of cells and cellular processes. In rats, this compound significantly improved operant conditioning and long-term potentiation following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . The compound’s modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to improved learning and attentional processes . This compound’s effects on cell signaling pathways, gene expression, and cellular metabolism are primarily mediated through its interaction with α7 nAChRs .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a full agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) . By binding to these receptors, this compound enhances cortical dopamine release, which improves learning and attentional processes . Radioligand binding assays have demonstrated that this compound has a high affinity for α7 nAChRs, with an IC50 value of 3nM . This binding interaction leads to the activation of whole cell currents and intrinsic activity comparable to acetylcholine .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. In preclinical safety studies of up to six months duration, this compound demonstrated significant improvements in operant conditioning and long-term potentiation in rats following oral administration . In clinical studies, this compound was studied at doses of up to 2mg and 1.35mg for 13 days, respectively . The most common adverse events reported were facial flushing, gastrointestinal disturbances, and nausea . The compound’s stability and degradation over time have not been extensively documented, but its long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In rats, significant improvements in operant conditioning and long-term potentiation were observed following oral administration . In Rhesus monkeys, spatial working memory was enhanced at doses above 0.001mg/kg . In clinical studies, this compound was studied at doses of up to 0.675mg once daily for 14 days, with no major safety or tolerability concerns other than a dose-related incidence of nausea . The maximum tolerated dose (MTD) for multiple-dose administration was determined to be 1mg .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is renally cleared, and future studies will require an assessment of the risk-benefit for subjects with renal impairment . The specific metabolic pathways and effects on metabolic flux or metabolite levels have not been extensively documented .
Transport and Distribution
This compound is transported and distributed within cells and tissues, primarily through its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) . The compound’s localization and accumulation within specific tissues have not been extensively documented . Its modulation of α7 nAChRs enhances cortical dopamine levels, which may contribute to its therapeutic effects .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function have not been extensively documented. Its interaction with α7 nicotinic acetylcholine receptors (α7 nAChRs) suggests that it may be localized to specific compartments or organelles where these receptors are present .
Vorbereitungsmethoden
The synthetic routes and reaction conditions for AZD-0328 are not extensively detailed in publicly available sources. it is known that this compound is a synthetic organic compound belonging to the class of quinuclidines, which are compounds containing a 1-azabicyclo[2.2.2]octane moiety . Industrial production methods for such compounds typically involve multi-step organic synthesis, including the formation of the bicyclic structure and subsequent functionalization to achieve the desired pharmacological properties.
Analyse Chemischer Reaktionen
AZD-0328 durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Wechselwirkung mit nikotinischen Acetylcholinrezeptoren betreffen. Die Verbindung ist ein vollständiger Agonist am α7 nAChR, d. h. sie bindet an diesen Rezeptor und aktiviert ihn . Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Radioligandenbindungsassays zur Bestimmung der Bindungsaffinität und Selektivität . Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die aktivierten Rezeptorkomplexe, die dann zu nachgeschalteten Signalereignissen führen.
Vergleich Mit ähnlichen Verbindungen
AZD-0328 ist einzigartig in seiner hohen Selektivität und Potenz als α7 nAChR-Agonist. Es hat eine etwa 20-fach höhere Selektivität für den α1β1γδ nAChR und eine 1000-fach höhere Selektivität für andere nikotinische Rezeptoren . Ähnliche Verbindungen umfassen andere α7 nAChR-Agonisten wie PHA-543613 und GTS-21, die ebenfalls das gleiche Rezeptorziel haben, sich aber in ihrer Selektivität, Potenz und ihren pharmakokinetischen Profilen unterscheiden können . Das einzigartige Profil von this compound macht es zu einem wertvollen Werkzeug für die Untersuchung der Rolle des α7 nAChR bei kognitiven Prozessen und für die Entwicklung potenzieller Therapeutika für neuropsychiatrische Erkrankungen .
Eigenschaften
IUPAC Name |
(3R)-spiro[1-azabicyclo[2.2.2]octane-3,2'-3H-furo[2,3-b]pyridine] | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-10-8-13(16-12(10)14-5-1)9-15-6-3-11(13)4-7-15/h1-2,5,11H,3-4,6-9H2/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIPDMKGPYYJS-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3(C2)CC4=C(O3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@@]3(C2)CC4=C(O3)N=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40944616 | |
Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220099-91-2 | |
Record name | (2′R)-Spiro[1-azabicyclo[2.2.2]octane-3,2′(3′H)-furo[2,3-b]pyridine] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=220099-91-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AZD 0328 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220099912 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | AZD-0328 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12145 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3'H-Spiro[4-azabicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridine] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40944616 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZD-0328 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B218X5QIY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AZD0328 interact with its target and what are the downstream effects?
A: AZD0328 acts as a selective agonist of the α7 nicotinic acetylcholine receptor (α7 nAChR) [, , ]. This receptor, found in the brain, plays a crucial role in cognitive functions such as learning and attention. Activation of α7 nAChRs by AZD0328 has been shown to enhance cortical dopamine release, potentially contributing to its beneficial effects on cognitive processes [].
Q2: What is known about the metabolism of AZD0328?
A: AZD0328 exhibits species-dependent metabolism []. In humans, it is primarily metabolized via N-oxidation, mainly catalyzed by enzymes like CYP2D6, CYP3A4/5, FMO1, and FMO3 []. This metabolic pathway leads to the formation of an N-oxide metabolite (M6), identified as the primary metabolite in human hepatocyte incubations []. Interestingly, AZD0328 displays high stability in human hepatocytes, contrasting with its extensive metabolism in preclinical species like rats, dogs, and guinea pigs [].
Q3: Are there any challenges in developing AZD0328 as a potential therapeutic?
A: One challenge in developing AZD0328 stems from its low in vitro binding affinity for the α7 nAChR []. Studies using a tritium-labeled analog, [3H]Chiba‐1001, revealed a Kd value in the high nanomolar range, indicating a weak interaction with the receptor []. Additionally, in vivo studies in rodents demonstrated poor brain regional selectivity and limited pharmacological specificity for α7 nAChRs, further complicating its development as a therapeutic agent [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.